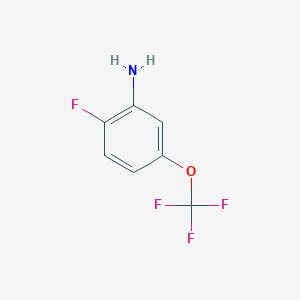

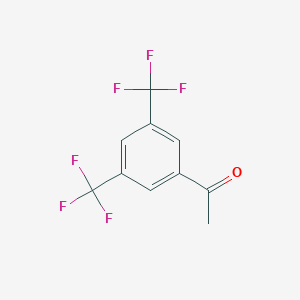

2-氟-5-(三氟甲氧基)苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related fluorinated compounds and precursors has been extensively studied, offering insights into potential methodologies for synthesizing 2-Fluoro-5-(trifluoromethoxy)aniline. For instance, the synthesis of N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium trifluoromethanesulfonate highlights the complexity and precision required in fluorinated compound synthesis (Davis & Fettinger, 2018). Additionally, the monodentate transient directing group assisted Ru(II)-catalyzed direct ortho-C-H imidation of benzaldehydes, using 2-Fluoro-5-(trifluoromethyl)aniline, demonstrates a method for achieving high efficiency and functional group tolerance in synthesis (Wu et al., 2021).

Molecular Structure Analysis

The molecular structure and vibrational analysis of fluorinated anilines have been studied, providing insights into the effects of substituents on the molecular structure. Research on compounds like 4-chloro-3-(trifluoromethyl)aniline and its derivatives has shed light on the donating and withdrawing effects of fluorine on aniline structures, as well as the impact on vibrational spectra and molecular properties (Revathi et al., 2017).

Chemical Reactions and Properties

Fluorinated anilines participate in various chemical reactions, offering pathways to synthesize novel compounds. For example, the synthesis of poly-p-oxyperfluorobenzylene from heptafluoro-p-cresol demonstrates the intricate reactions and polymerization processes possible with fluorinated anilines (Antonucci & Wall, 1967).

Physical Properties Analysis

The physical properties of fluorinated anilines, such as solubility, melting points, and crystalline structure, are crucial for their application in materials science and chemistry. The synthesis and characterization of fluoro-substituted polyanilines highlight the importance of understanding these properties for the development of novel materials (Kwon et al., 1997).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other compounds, define the utility of 2-Fluoro-5-(trifluoromethoxy)aniline in various applications. Research into the synthesis and reactivity of fluorinated compounds, such as the anionically activated trifluoromethyl group for isoxazoles and triazines synthesis, provides valuable insights into the chemical behavior of fluorinated anilines (Strekowski et al., 1995).

科学研究应用

化学合成和催化剂

- 2-氟-5-(三氟甲基)苯胺已被确定为适合的一种单齿瞬时定向基团(MonoTDG),可促进Ru(II)催化的苯甲醛间分子直接邻位C(sp2)-H咪唑化反应,实现喹唑啉和融合异吲哚酮骨架的高效合成(Wu et al., 2021)。

材料科学和光物理研究

- 包括2-氟-5-(三氟甲基)苯胺在内的氟代苯胺已被用于合成Cu(II)和Pd(II)配合物,展示了多样的抗增殖活性,并展示了这些化合物在材料科学中的结构和电子多样性(Kasumov et al., 2016)。

- 该化合物还在荧光研究中发现应用,特别是在研究硼酸衍生物及其与苯胺的相互作用时,为荧光猝灭机制和氟代取代基对光物理性质的影响提供了见解(Geethanjali et al., 2015)。

有机氟化学

- 在有机氟化学领域,2-氟-5-(三氟甲氧基)苯胺对于合成氟化合物至关重要,包括那些在制药、农药和材料科学中具有潜在应用的化合物。例如,该化合物参与了不对称银催化的分子间溴三氟甲氧基化反应的开发,这对于将三氟甲氧基基团引入有机分子中至关重要(Guo et al., 2017)。

聚合物科学

- 从氟代苯胺单体合成和表征的聚氟代苯胺,包括类似于2-氟-5-(三氟甲氧基)苯胺的变体,突显了它在聚合物科学中的相关性,用于创造具有独特电学和光物理性质的材料(Kwon et al., 1997)。

安全和危害

属性

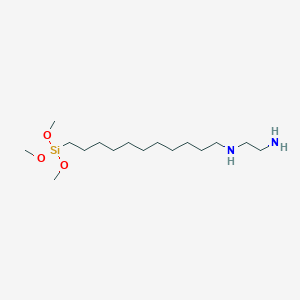

IUPAC Name |

2-fluoro-5-(trifluoromethoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F4NO/c8-5-2-1-4(3-6(5)12)13-7(9,10)11/h1-3H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQUWXEXDIIWBBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F4NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00560295 |

Source

|

| Record name | 2-Fluoro-5-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5-(trifluoromethoxy)aniline | |

CAS RN |

116369-23-4 |

Source

|

| Record name | 2-Fluoro-5-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-5-(trifluoromethoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3S,8R,9S,10R,13R,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B56610.png)